molecular formula C15H12ClF2NO3 B4777807 4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide

4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide

Cat. No. B4777807
M. Wt: 327.71 g/mol
InChI Key: MEKAPUJTOASBGH-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide, also known as DFB, is a synthetic compound that has been studied extensively for its potential use as a pharmaceutical agent. DFB is a member of the benzamide family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide has been studied extensively for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. 4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and prevent bacterial infections.

Mechanism of Action

4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide is believed to exert its biological effects through the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, 4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide has been shown to have antimicrobial properties, making it a potential candidate for the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity, making it a safe compound to use in vitro and in vivo. However, 4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide has some limitations as well. It has poor solubility in water, which can limit its use in certain experiments. Additionally, 4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide has a short half-life in vivo, which can make it difficult to achieve therapeutic concentrations.

Future Directions

There are several future directions for research on 4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide. One area of interest is the development of 4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to determine the optimal dosing and administration of 4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide for its potential use in the treatment of various diseases. Finally, more research is needed to fully understand the mechanisms of action of 4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide and its potential use in combination therapy with other drugs.

properties

IUPAC Name

4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF2NO3/c1-21-13-8-11(6-7-12(13)22-15(17)18)19-14(20)9-2-4-10(16)5-3-9/h2-8,15H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKAPUJTOASBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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